(S)-Baxdrostat, also known as RO6836191, is a selective inhibitor of aldosterone synthase, an enzyme crucial for the synthesis of aldosterone. This compound has garnered attention for its potential in treating resistant hypertension by specifically targeting the aldosterone synthesis pathway without affecting cortisol production. The development of (S)-Baxdrostat represents a significant advancement in pharmacotherapy aimed at managing hypertension, particularly in patients who do not respond adequately to conventional treatments.
(S)-Baxdrostat was initially developed by Roche and is now licensed to CinCor Pharma, Inc. It is classified as an aldosterone synthase inhibitor, distinguishing it from other antihypertensive agents that primarily act on mineralocorticoid receptors or other pathways. Its selectivity is notable; it exhibits a selectivity ratio of 100:1 for aldosterone synthase over 11β-hydroxylase, the enzyme responsible for cortisol synthesis, which shares significant sequence similarity with aldosterone synthase .
(S)-Baxdrostat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with aldosterone synthase. The chemical structure can be represented as follows:
The structural configuration includes a chiral center that is critical for its selective inhibition properties. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, which would provide insights into its three-dimensional conformation and binding interactions with the target enzyme.
(S)-Baxdrostat functions through competitive inhibition of aldosterone synthase, leading to a decrease in plasma aldosterone levels. The primary chemical reaction involved can be summarized as follows:
This reaction effectively reduces the conversion of precursors into aldosterone without affecting cortisol synthesis, thus minimizing side effects commonly associated with other antihypertensive treatments.
The mechanism of action of (S)-Baxdrostat involves its binding to aldosterone synthase, which inhibits the enzymatic conversion of 11-deoxycorticosterone to aldosterone. This selective inhibition leads to:
The pharmacodynamic profile indicates that (S)-Baxdrostat can effectively lower blood pressure in patients with treatment-resistant hypertension by mitigating the effects of hyperaldosteronism.
These properties are critical for formulation development and determining appropriate delivery methods for therapeutic use.
(S)-Baxdrostat has shown promise primarily in the treatment of resistant hypertension, particularly in patients who have not responded adequately to standard antihypertensive therapies. Clinical trials have demonstrated its efficacy in reducing systolic and diastolic blood pressure while maintaining safety profiles comparable to placebo treatments . Additionally, ongoing research may explore its potential applications in other conditions related to dysregulation of the renin-angiotensin-aldosterone system.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0